molecular formula C15H16N4S B14558413 N-[(2-Methylphenyl)carbamothioyl]-N-phenylmethanehydrazonamide CAS No. 62020-73-9

N-[(2-Methylphenyl)carbamothioyl]-N-phenylmethanehydrazonamide

Cat. No.: B14558413
CAS No.: 62020-73-9
M. Wt: 284.4 g/mol
InChI Key: LCAQJKBOOWNXBF-UHFFFAOYSA-N
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Description

N-[(2-Methylphenyl)carbamothioyl]-N-phenylmethanehydrazonamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methylphenyl)carbamothioyl]-N-phenylmethanehydrazonamide typically involves the reaction of 2-methylphenyl isothiocyanate with phenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methylphenyl)carbamothioyl]-N-phenylmethanehydrazonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.

Scientific Research Applications

N-[(2-Methylphenyl)carbamothioyl]-N-phenylmethanehydrazonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-Methylphenyl)carbamothioyl]-N-phenylmethanehydrazonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methylphenyl)carbamothioyl]acetamide
  • N-[Methyl(phenyl)carbamothioyl]-2-phenylacetamide
  • N-[(2-Methylphenyl)carbamothioyl]cyclopentanecarboxamide

Uniqueness

N-[(2-Methylphenyl)carbamothioyl]-N-phenylmethanehydrazonamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it valuable for specific research and industrial applications.

Properties

CAS No.

62020-73-9

Molecular Formula

C15H16N4S

Molecular Weight

284.4 g/mol

IUPAC Name

1-methanehydrazonoyl-3-(2-methylphenyl)-1-phenylthiourea

InChI

InChI=1S/C15H16N4S/c1-12-7-5-6-10-14(12)18-15(20)19(11-17-16)13-8-3-2-4-9-13/h2-11H,16H2,1H3,(H,18,20)

InChI Key

LCAQJKBOOWNXBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)N(C=NN)C2=CC=CC=C2

Origin of Product

United States

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